![molecular formula C13H19NO5 B2895156 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid CAS No. 2411251-98-2](/img/structure/B2895156.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
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Description
The compound is a complex organic molecule. It contains an azabicyclo[4.2.0]octane structure, which is a type of bicyclic compound . This structure is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar structures, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a subject of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
Synthesis of Tropane Alkaloids
Tropane alkaloids are a class of naturally occurring organic compounds that have significant pharmacological effects. The 8-azabicyclo[3.2.1]octane scaffold is central to these compounds. Research directed towards the preparation of this basic structure in a stereoselective manner is crucial for synthesizing tropane alkaloids . These alkaloids have applications ranging from analgesics to anticholinergics.
Reference Material for Analytical Testing
Due to its well-defined structure, this compound can be used as a reference material for analytical testing in pharmaceutical research. It helps in calibrating instruments and validating analytical methods for accuracy and precision in drug development .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-5-4-9(15)7-6-8(10(7)14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGNRWASEMXVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146049108 |
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